molecular formula C30H44K2O16S2 B1256791 atractyloside

atractyloside

Cat. No.: B1256791
M. Wt: 803 g/mol
InChI Key: IUCNQFHEWLYECJ-TUJNHLRFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

This compound A (C₂₁H₃₆O₁₀)

Isolated from Atractylodes lancea, this analogue lacks sulfate groups and the C18 carboxyl. Instead, it features a glucopyranosyloxy group at C7 and a hydroxylmethyl group at C8, reducing its hydrophilicity.

This compound I (C₂₇H₄₄O₁₃)

Characterized by a second glucopyranose unit linked to a propan-2-yl group at C5, this variant exhibits increased molecular weight (576.6 g/mol) and altered solubility profiles.

Carboxythis compound (C₃₁H₄₆O₁₈S₂)

CATR incorporates an additional carboxylic acid group at C19 and a methylidene group at C14, enhancing its affinity for the ADP/ATP carrier by 10-fold compared to this compound. Its molecular weight (770.8 g/mol) and polarity are higher due to the extra carboxyl and sulfate groups.

Table 2: Structural Comparison of Analogues

Property This compound This compound A Carboxythis compound
Molecular Formula C₃₀H₄₄K₂O₁₆S₂ C₂₁H₃₆O₁₀ C₃₁H₄₆O₁₈S₂
Molecular Weight 803.0 g/mol 448.5 g/mol 770.8 g/mol
Key Modifications C18 carboxyl C8 hydroxylmethyl C19 carboxyl
Source A. gummifera A. lancea Xanthium strumarium

Physicochemical Properties and Computational Modeling

This compound is water-soluble (20–25 mg/mL at 40°C) and forms pale brown crystalline solids with a melting point of 234–238°C. Its optical rotation ([α]D²⁰ = -53° in water) reflects the chiral complexity of the diterpene core.

Computational studies elucidate its interaction with mitochondrial carriers:

  • Molecular Dynamics (MD) Simulations : Revealed conformational changes in the ADP/ATP carrier upon this compound binding, including helix kinking in the transmembrane domain and salt-bridge reorganization.
  • Docking Studies : Identified hydrogen bonds between the C18 carboxyl and Arg-79/Arg-279 of the carrier protein, stabilizing the inhibitor-carrier complex.
  • Density Functional Theory (DFT) : Predicted sulfate group pKa values (~1.5 for C3-SO₃⁻, ~2.1 for C4-SO₃⁻), explaining its anionic behavior at physiological pH.

Table 3: Physicochemical Properties

Property Value
Solubility (H₂O) 25 mg/mL at 40°C
Melting Point 234–238°C
Optical Rotation [α]D²⁰ = -53° (c = 1, H₂O)
Calculated LogP -2.34 (indicating hydrophilicity)

Properties

Molecular Formula

C30H44K2O16S2

Molecular Weight

803 g/mol

IUPAC Name

dipotassium;[(2R,3R,4R,5R)-6-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-2-(hydroxymethyl)-5-(3-methylbutanoyloxy)-4-sulfonatooxyoxan-3-yl] sulfate

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28?,29-,30-;;/m1../s1

InChI Key

IUCNQFHEWLYECJ-TUJNHLRFSA-L

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Pictograms

Acute Toxic

Synonyms

Acid, Atractylic
Atractylate
Atractylic Acid
Atractyloside

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using suitable protecting groups to prevent unwanted reactions.

    Stereoselective Reactions: Stereoselective reactions are employed to ensure the correct configuration of chiral centers.

    Coupling Reactions: The protected intermediates are coupled using reagents like coupling agents and catalysts.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methylidene groups.

    Reduction: Reduction reactions can occur at the carbonyl and sulfonate groups.

    Substitution: Substitution reactions can take place at the hydroxyl and carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Applications

Atractyloside has shown promise in cancer therapy, particularly in targeting resistant forms of cancer. Recent studies indicate that this compound can inhibit gefitinib-resistant non-small-cell lung cancer (NSCLC). This suggests that it may serve as a viable option for patients who do not respond to traditional tyrosine kinase inhibitors (TKIs) .

Case Study: NSCLC

  • Study Findings : this compound demonstrated significant inhibitory effects on cell proliferation and induced apoptosis in gefitinib-resistant NSCLC cell lines.
  • Mechanism : The compound appears to interfere with mitochondrial function, leading to increased oxidative stress and cell death in cancer cells.

Metabolic Disorders

This compound has been extensively studied for its effects on metabolic conditions such as fatty liver disease and diabetes. Its role as a mitochondrial uncoupler has been linked to enhanced lipid metabolism and improved insulin sensitivity.

Case Study: Hepatic Steatosis

  • Study Findings : this compound treatment resulted in a marked reduction of triglyceride accumulation in HepG2 cells treated with free fatty acids. The compound increased autophagic flux and promoted lipid degradation .
  • Mechanism : By inhibiting mitochondrial respiratory chain complexes, this compound enhances the ADP/ATP ratio, facilitating lipid clearance and reducing steatosis.

Antiviral Properties

Recent investigations have identified this compound's antiviral potential, particularly against influenza viruses. This compound A has been shown to possess anti-influenza B virus activity both in vitro and in vivo.

Case Study: Influenza B Virus

  • Study Findings : this compound A effectively reduced viral load and improved outcomes in infected mice by modulating macrophage polarization .
  • Mechanism : The compound activates immune responses that enhance the body's ability to combat viral infections.

Toxicological Studies

While this compound exhibits various therapeutic potentials, it is also essential to understand its toxicological profile. Studies have demonstrated that high concentrations can lead to cytotoxic effects, particularly affecting liver and kidney functions.

Case Study: Toxicity Assessment

  • Study Findings : Concentrations above 200 µM resulted in significant cellular damage, including ATP depletion and increased lipid peroxidation .
  • Implications : Understanding the dose-dependent effects is crucial for developing safe therapeutic applications.

Summary Table of Applications

Application AreaKey FindingsMechanism
Cancer TreatmentInhibits gefitinib-resistant NSCLCInduces apoptosis via mitochondrial dysfunction
Metabolic DisordersReduces hepatic steatosisEnhances lipid metabolism through autophagy
Antiviral PropertiesEffective against influenza B virusModulates immune response
Toxicological ConcernsCytotoxic at high concentrationsCauses ATP depletion and oxidative stress

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium;[(2R,3R,4R,5R)-6-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-2-(hydroxymethyl)-5-(3-methylbutanoyloxy)-4-sulfonatooxyoxan-3-yl] phosphate
  • Dipotassium;[(2R,3R,4R,5R)-6-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-2-(hydroxymethyl)-5-(3-methylbutanoyloxy)-4-sulfonatooxyoxan-3-yl] chloride

Uniqueness

This compound is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and functional groups make it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.

Q & A

Q. How can researchers quantify atractyloside and carboxythis compound in herbal matrices?

High-performance liquid chromatography (HPLC) is the most widely validated method for quantifying these compounds. For example, in Xanthii Fructus, HPLC analysis revealed that frying reduces carboxythis compound content (from 0.12 mg/g to 0.08 mg/g) while increasing this compound (from 0.05 mg/g to 0.09 mg/g) across three geographical sources . This method is reproducible and critical for establishing quality control standards in herbal medicine.

Q. What structural identification techniques are used for this compound and its derivatives?

this compound (C₂₁H₃₆O₁₀; molecular weight 448.5) is characterized via nuclear magnetic resonance (NMR) and mass spectrometry (MS). Studies on Atractylis gummifera and Chamaeleon gummifer utilize these techniques to differentiate this compound from analogs like carboxythis compound, which has an additional carboxyl group altering its polarity and toxicity .

Q. How does plant processing (e.g., frying) affect this compound content?

Thermal processing alters diterpenoid profiles. Frying Xanthii Fructus at 160–180°C decreases carboxythis compound (heat-labile) but increases this compound, likely due to decarboxylation or structural isomerization. This impacts pharmacological activity and safety, necessitating standardized processing protocols .

Q. What are the primary toxicological risks of this compound in medicinal plants?

this compound inhibits mitochondrial adenine nucleotide translocase (ANT), disrupting ATP/ADP exchange. In Atractylis gummifera, rhizomes contain the highest toxin concentration (8.8 µg/g), followed by stems and flowers. Forensic screening using HPLC-ESI-MS can detect levels as low as 1 ng/g in human viscera, critical for diagnosing poisoning cases .

Q. How does this compound interact with ion channels in experimental models?

this compound (5–100 µM) inhibits Ca²⁺ and Cl⁻ channels in rat myocardial mitochondria and rabbit skeletal muscle sarcoplasmic reticulum. For example, it reduces Ca²⁺ influx by 60% in skeletal muscle, likely via ryanodine receptor antagonism, which is relevant for studying cellular excitability and contractility .

Advanced Research Questions

Q. What molecular mechanisms explain this compound’s anti-metastatic effects in colon cancer?

this compound targets cancer-associated fibroblasts (CAFs) by modulating extracellular matrix (ECM) proteins (e.g., MMP9, ITGAV) and angiogenesis factors (e.g., FGF1, EDNRA). In transwell assays, 50 µM this compound reduces colon cancer cell migration by 40–60%, suggesting its role in disrupting tumor microenvironment (TME) crosstalk .

Q. How does this compound influence mitochondrial permeability transition pore (mPTP) dynamics?

this compound (5 mg/kg) acts as an mPTP opener, antagonizing morphine-induced cardioprotection in ischemia-reperfusion models. Pre-treatment with this compound abolishes morphine’s infarct size reduction (from 25% to 45%), implicating mitochondrial permeability in pharmacological preconditioning pathways .

Q. What methodologies optimize this compound extraction for forensic analysis?

Solid-phase extraction (SPE) with PBS-HCl buffer yields the highest recovery (85%) from plant tubers, outperforming PBS-NH₃ (70%) and methanol (20%). Coupled with HPLC-ESI-MS, this method detects this compound in human viscera at 280 ng/g, enabling reliable forensic screening .

Q. How do intestinal microbiota metabolize this compound in processed vs. unprocessed herbs?

In vitro co-incubation studies show that fried Atractylodis Rhizoma ethanol extracts undergo faster microbial hydroxylation and acetylation than raw extracts. Four metabolites are identified, correlating with enhanced anti-diarrheal activity (e.g., 30% higher metabolite formation rate in processed samples) .

Q. What statistical approaches validate this compound’s acaricidal activity?

Dose-response studies on Tetranychus urticae use ANOVA and Tukey’s HSD test to confirm mortality rates. This compound (LC₅₀ = 120 µg/mL) shows synergistic effects with carboxythis compound, with arcsine-transformed data ensuring normality for toxicity comparisons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
atractyloside
Reactant of Route 2
atractyloside

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